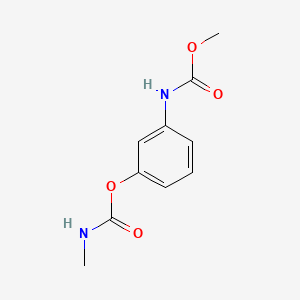
Carbanilic acid, m-hydroxy-, methyl ester, methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, m-hydroxy-, methyl ester, methylcarbamate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Mass Spectrometric Study
Carbanilic acid derivatives, including m-hydroxy-, methyl ester, methylcarbamate, have been studied for their behavior in mass spectrometric analysis. A study by Voinov & El’kin (1992) investigated the formation of (M — H)− ions by resonance capture of electrons in compounds such as 3-hydroxymyristic and 3-ketomyristic acids and their methyl esters, highlighting the differing ion formation mechanisms in these compounds (Voinov & El’kin, 1992).
Synthesis of Amphiphilic Copolymers
Shi et al. (2010) explored the synthesis of novel monomers like 4-methyl-3-(carbamate)–carbanilic acid-4-cyclooctene ester (MCCCE) for creating amphiphilic polycyclooctene-graft-poly(ethylene glycol) copolymers. This research demonstrates the potential for carbanilic acid derivatives in advanced polymer chemistry and materials science (Shi et al., 2010).
Interaction with Herbicides
Research on herbicides has also involved carbanilic acid derivatives. Dortenzio & Norris (1979) investigated the interactions of desmedipham, a compound related to carbanilic acid derivatives, with other herbicides, highlighting its antagonistic effects on certain herbicidal activities (Dortenzio & Norris, 1979). Similarly, Anderson & Arnold (1984) studied the use of desmedipham and phenmedipham for weed control in sunflowers, contributing to the understanding of these compounds in agricultural contexts (Anderson & Arnold, 1984).
Pharmacological Research
In the field of pharmacology, research has been conducted on the hypocholesteremic activity of aralkylaminoethyl esters and ureas of substituted carbanilic acids (Rost et al., 1967). This study indicates potential therapeutic applications for carbanilic acid derivatives (Rost et al., 1967).
Environmental and Microbiological Studies
Environmental and microbiological studies have also utilized carbanilic acid derivatives. For instance, Miller (1982) developed a single derivatization method for routine analysis of bacterial whole-cell fatty acid methyl esters, including hydroxy acids, which can include carbanilic acid derivatives (Miller, 1982).
Eigenschaften
CAS-Nummer |
13684-67-8 |
|---|---|
Molekularformel |
C10H12N2O4 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
[3-(methoxycarbonylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C10H12N2O4/c1-11-9(13)16-8-5-3-4-7(6-8)12-10(14)15-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
InChI-Schlüssel |
HDAVBVTVMRHOEP-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Kanonische SMILES |
CNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Aussehen |
Solid powder |
Andere CAS-Nummern |
13684-67-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Carbanilic acid, m-hydroxy-, methyl ester, methylcarbamate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






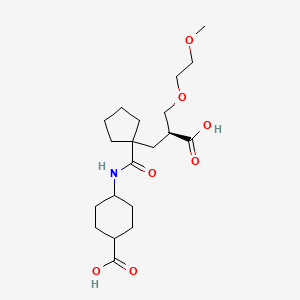
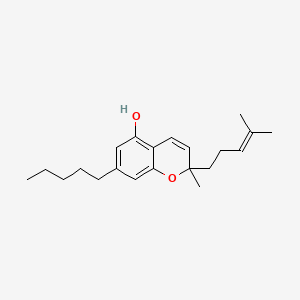
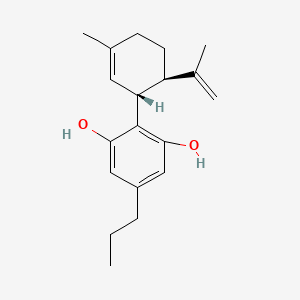
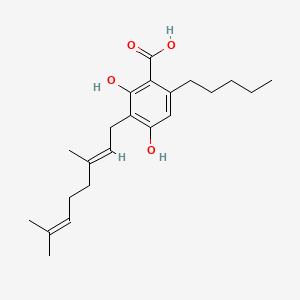
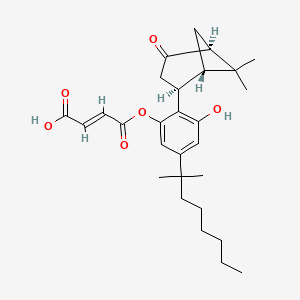

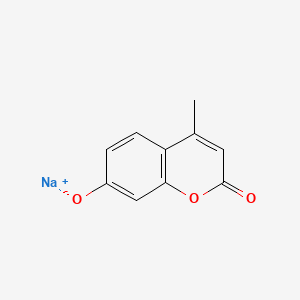

![1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea](/img/structure/B1668270.png)

